Ethyl 5-(4-ethoxyphenyl)-5-oxovalerate

Description

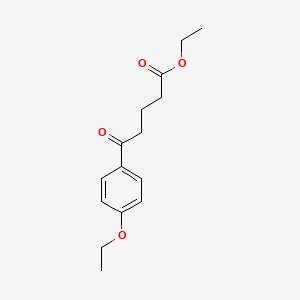

Ethyl 5-(4-ethoxyphenyl)-5-oxovalerate (CAS: 71172-51-5) is a valeric acid derivative featuring a ketone group at the 5-position and a 4-ethoxyphenyl substituent. The compound’s structure comprises a five-carbon chain (valerate) esterified with an ethyl group, terminating in a ketone adjacent to the substituted aromatic ring.

Properties

IUPAC Name |

ethyl 5-(4-ethoxyphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-3-18-13-10-8-12(9-11-13)14(16)6-5-7-15(17)19-4-2/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLRZZKVWLQTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645781 | |

| Record name | Ethyl 5-(4-ethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-51-2 | |

| Record name | Ethyl 4-ethoxy-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(4-ethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-ethoxyphenyl)-5-oxovalerate typically involves the esterification of 5-(4-ethoxyphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-ethoxyphenyl)-5-oxovalerate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: 5-(4-ethoxyphenyl)-5-oxovaleric acid.

Reduction: 5-(4-ethoxyphenyl)-5-hydroxyvalerate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(4-ethoxyphenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-ethoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Ethyl 5-(4-ethoxyphenyl)-5-oxovalerate and Analogs

| Compound Name (CAS) | Substituent(s) | Molecular Formula | Molecular Weight | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|

| This compound (71172-51-5) | 4-ethoxy | C₁₅H₂₀O₄ | 276.32* | - | - |

| Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate (951890-15-6) | 4-chloro, 3-methyl | C₁₄H₁₇ClO₃ | 268.74 | 1.142 | 387.8 |

| Ethyl 5-(3-fluorophenyl)-5-oxovalerate (898752-10-8) | 3-fluoro | C₁₃H₁₅FO₃ | 238.25 | 1.128 | 343.5 |

| Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate (898758-29-7) | 2,5-dimethoxy | C₁₅H₂₀O₅ | 280.32 | - | - |

| Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate (57992-89-9) | 3-chloro, 4-methyl | C₁₄H₁₇ClO₃ | 268.74 | - | - |

*Calculated based on structural similarity.

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Chloro and fluoro substituents (e.g., 4-chloro-3-methyl, 3-fluoro) reduce electron density, increasing dipole moments and boiling points (e.g., 387.8°C for the 4-chloro-3-methyl analog vs. 343.5°C for the 3-fluoro variant) .

- Methyl groups (e.g., 3-chloro-4-methyl) enhance hydrophobicity, which could improve membrane permeability in biological systems .

Biological Activity

Ethyl 5-(4-ethoxyphenyl)-5-oxovalerate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 220.26 g/mol. The compound features an ethoxy group attached to a phenyl ring, which contributes to its unique chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The ester functional group can undergo hydrolysis, leading to the release of the active acid form, which may interact with enzymes and receptors. This interaction can influence several biochemical pathways, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.

- Receptor Modulation : It may also modulate receptor activity, impacting signal transduction processes critical for cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

The compound has been studied for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators. Further studies are necessary to elucidate these effects in detail.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Ethyl Acetate | Simple ester | Solvent; low toxicity |

| Methyl Butyrate | Ester with branched chain | Flavoring agent; fruity aroma |

| Ethyl Benzoate | Aromatic ester | Used in perfumes; solvent for resins |

These comparisons highlight how the presence of the ethoxyphenyl group in this compound may confer distinct biological properties compared to simpler esters.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at concentrations as low as 50 µg/mL .

- Cytotoxicity Against Cancer Cells : In a recent investigation, the compound was tested on various cancer cell lines, including breast and colon cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging between 20 µM and 30 µM, suggesting its potential as a chemotherapeutic agent .

- Mechanistic Insights : Further mechanistic studies revealed that this compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, highlighting its role in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.